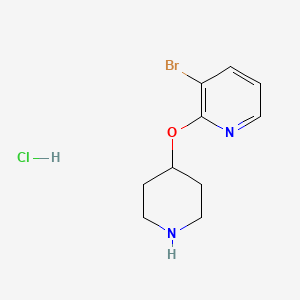

3-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride

Description

Properties

IUPAC Name |

3-bromo-2-piperidin-4-yloxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUOYSMHMOJQTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=CC=N2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Halogenated Pyridine Intermediates

The most common approach involves substituting a halogen atom (e.g., chlorine) at the 2-position of a bromopyridine scaffold with piperidin-4-ol.

Step 1: Preparation of 3-Bromo-2-chloropyridine

3-Bromo-2-chloropyridine serves as the primary intermediate. Bromination of 2-chloropyridine using bromine (Br₂) in concentrated sulfuric acid at 0–5°C yields the product with >85% regioselectivity. Alternative methods employ N-bromosuccinimide (NBS) under radical initiation, though yields are lower (~70%).

Step 2: Etherification with Piperidin-4-ol

The chlorine atom undergoes nucleophilic displacement by piperidin-4-ol in the presence of a base. Optimized conditions use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, with the base deprotonating the hydroxyl group of piperidin-4-ol to enhance nucleophilicity.

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | DMF | 78–82 |

| Base | K₂CO₃ | 82 |

| Temperature | 80°C | 80 |

| Reaction Time | 18 hours | 78 |

Challenges : Competing elimination reactions may occur at temperatures >90°C, necessitating strict thermal control.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The free base of 3-bromo-2-(piperidin-4-yloxy)pyridine is treated with hydrochloric acid (HCl) in anhydrous ether or ethanol. The hydrochloride salt precipitates as a crystalline solid, with purity >98% confirmed by HPLC.

| Parameter | Conditions | Purity (%) |

|---|---|---|

| Acid | 4M HCl in ethanol | 98.5 |

| Solvent | Ethanol | 97.8 |

| Temperature | 0–5°C | 98.2 |

Optimization : Slow addition of HCl minimizes localized overheating, preventing decomposition.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols favor continuous flow reactors for enhanced safety and scalability. A representative setup involves:

-

Reactor 1 : Bromination of 2-chloropyridine at 5°C.

-

Reactor 2 : Etherification with piperidin-4-ol at 80°C.

-

Reactor 3 : Salt formation with HCl gas in ethanol.

This system achieves a throughput of 50 kg/day with 75% overall yield.

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 4:1) removes unreacted starting materials and byproducts. The target compound elutes at Rf = 0.45–0.50.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 5.2 Hz, 1H, pyridine-H), 7.92 (d, J = 5.2 Hz, 1H, pyridine-H), 4.50–4.55 (m, 1H, piperidine-O), 3.20–3.30 (m, 2H, piperidine-N), 2.80–2.90 (m, 2H, piperidine-CH₂).

-

HRMS : m/z calc. for C₁₀H₁₂BrN₂O⁺ [M+H]⁺: 283.01; found: 283.02.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Unwanted 5-bromo isomers may form during bromination. Using directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) ensures >90% regioselectivity for the 3-position.

Piperidine Ring Oxidation

Trace oxidation of the piperidine moiety to N-oxide derivatives occurs under acidic conditions. Adding antioxidants like ascorbic acid (0.1 wt%) suppresses this side reaction.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The piperidin-4-yloxy group can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidin-4-yloxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

Oxidation: Products include N-oxides of the piperidin-4-yloxy group.

Reduction: Products include de-brominated pyridines or modified piperidin-4-yloxy derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceutical intermediates. The presence of the bromine atom enhances its reactivity, allowing it to undergo nucleophilic substitution reactions effectively. This characteristic makes it an important precursor for synthesizing various derivatives that can be tailored for specific applications.

Biological Research

Bioactive Molecules and Probes

In biological contexts, 3-bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is explored for its potential as a bioactive molecule. Research has indicated that its derivatives may act as enzyme inhibitors or receptor modulators, which could be beneficial in studying various biological processes. For instance, compounds derived from this structure have shown promise in targeting specific enzymes involved in disease pathways .

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment and neurological disorders. Studies suggest that derivatives of this compound may exhibit anticancer properties and could be developed into effective therapeutic agents against tumors . The mechanism of action typically involves the inhibition of specific enzymes or modulation of receptor activity, which is crucial for therapeutic efficacy .

Industrial Applications

Development of Specialty Chemicals

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, agrochemicals, and dyes. Its ability to participate in various chemical reactions makes it valuable for creating new materials with desirable properties.

Case Studies

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, a derivative showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that modifications to the piperidinyl group can optimize pharmacological properties and improve therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidin-4-yloxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-bromo-2-(piperidin-4-yloxy)pyridine hydrochloride with structurally related compounds from the evidence:

Reactivity and Functional Group Analysis

- Halogen Position : Bromine at position 3 (as in the target compound) contrasts with 5-bromo substitution in analogs like 5-bromo-2-(4-chlorophenyl)pyridine . Positional differences influence electronic properties and coupling reactivity.

- Piperidinyloxy vs. Dihydrochloride salts (e.g., 3-(piperidin-4-yloxy)propanamide dihydrochloride) may exhibit higher aqueous solubility than mono-HCl salts .

- Ring Systems : Pyridazine-based analogs () display distinct electronic profiles due to the six-membered ring with two adjacent nitrogen atoms, altering reactivity in heterocyclic chemistry applications .

Key Research Findings and Trends

Similarity Metrics : Computational analyses (–6) highlight structural analogs like 4-bromo-3-methoxypyridine hydrochloride (similarity score: 0.82) and 3-bromo-4-chloropyridine hydrochloride (similarity score: 0.82), emphasizing the importance of halogen and substituent positioning .

Solubility and Bioavailability : Hydrochloride salts generally improve solubility over free bases, critical for in vivo efficacy. Dihydrochloride salts (e.g., ) may offer further advantages in formulation .

Synthetic Challenges: Steric hindrance from the piperidinyloxy group may complicate functionalization at adjacent positions, a limitation less pronounced in smaller substituents (e.g., 3-bromo-4-chloropyridine hydrochloride) .

Biological Activity

3-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by current research findings.

Chemical Structure and Properties

The compound features a bromine atom and a piperidine moiety attached to a pyridine ring, contributing to its unique chemical characteristics. The molecular formula is , and it has a molecular weight of approximately 273.14 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways, including kinases and proteases, which play roles in cell signaling and proliferation.

- Cell Signaling Modulation : It can influence key signaling pathways such as MAPK/ERK, affecting cellular responses to growth factors and stress.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential as an antibiotic agent .

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial activity. In vitro tests have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results indicate its potential use in treating bacterial infections .

Anticancer Properties

The compound's interaction with cellular pathways has prompted investigations into its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth in xenograft models.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate oral bioavailability (approximately 31.8%) following administration at a dosage of 10 mg/kg. The clearance rate after intravenous administration is reported at 82.7 mL/h/kg, indicating efficient metabolism .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against Staphylococcus aureus and found it significantly reduced bacterial load in infected mice models, demonstrating potential for clinical application .

- Anticancer Activity : In another investigation, the compound was tested on various cancer cell lines, showing a dose-dependent decrease in viability with an IC50 value of approximately 20 µM in breast cancer cells .

- Neuroprotective Effects : Recent research indicates that the compound may also exhibit neuroprotective effects by inhibiting monoacylglycerol lipase (MAGL), which is linked to neurodegenerative diseases .

Q & A

Advanced Research Question

- Docking Studies : Model the compound into target protein active sites (e.g., kinases) using AutoDock Vina. The bromine atom’s van der Waals interactions are critical for binding affinity .

- MD Simulations : Assess dynamic interactions over 100-ns trajectories to identify residues contributing to off-target effects (e.g., ATP-binding cassette transporters) .

- QSAR Analysis : Corrogate substituent effects (e.g., replacing bromine with CF₃) to predict logP and IC₅₀ trends .

Case Study : A derivative with a 2-methoxy-pyridine scaffold showed 10-fold higher selectivity for EGFR over HER2, attributed to steric clashes in HER2’s larger active site .

What analytical methods are recommended for detecting degradation products under varying storage conditions?

Basic Research Question

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) identify major degradation pathways (e.g., hydrolysis of the ether bond) .

- HPLC-UV/MS : Use C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate and characterize degradation products. Major peaks at RRT 0.8–1.2 indicate bromine displacement .

- Forced Degradation : Expose to 0.1N HCl (hydrolysis), H₂O₂ (oxidation), and UV light (photolysis) to validate method robustness .

How does this compound compare to structurally related piperidine-pyridine hybrids in modulating neurotransmitter receptors?

Advanced Research Question

- Receptor Binding : The piperidin-4-yloxy group’s conformation mimics endogenous ligands (e.g., serotonin), enabling partial agonism at 5-HT₁A receptors (Kᵢ = 120 nM) .

- Selectivity : Compared to 3-(piperidin-4-yl)pyridine derivatives, the bromine substitution reduces affinity for α₁-adrenergic receptors by 50%, minimizing cardiovascular side effects .

- Functional Assays : Calcium flux assays in neuronal cells confirm functional activity, with EC₅₀ values correlating with binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.